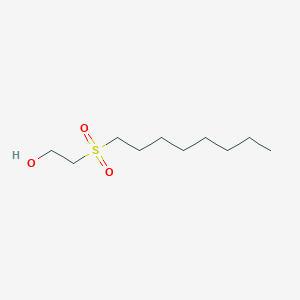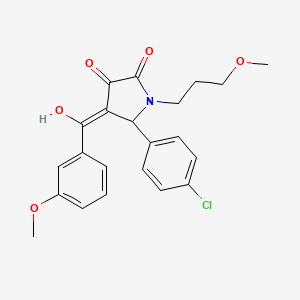![molecular formula C21H17FN2O5S B11049671 7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049671.png)
7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 7-{3-[(2-Fluorobencil)oxi]-4-metoxifenil}-5-oxo-4,5,6,7-tetrahidroisotiazolo[4,5-b]piridina-3-carboxílico es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye un grupo fluorobencilo, un grupo metoxifenil y un núcleo de tetrahidroisotiazolopiridina, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 7-{3-[(2-Fluorobencil)oxi]-4-metoxifenil}-5-oxo-4,5,6,7-tetrahidroisotiazolo[4,5-b]piridina-3-carboxílico implica múltiples pasos, incluida la formación del núcleo de tetrahidroisotiazolopiridina y la introducción de los grupos fluorobencilo y metoxifenil. Las rutas sintéticas comunes pueden incluir:
Formación del núcleo de tetrahidroisotiazolopiridina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo fluorobencilo: Este paso puede implicar reacciones de sustitución nucleofílica utilizando haluros de fluorobencilo.
Introducción del grupo metoxifenil: Esto se puede hacer mediante reacciones de eterificación utilizando derivados de metoxifenil.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para la escalabilidad, el rendimiento y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar la calidad y la eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 7-{3-[(2-Fluorobencil)oxi]-4-metoxifenil}-5-oxo-4,5,6,7-tetrahidroisotiazolo[4,5-b]piridina-3-carboxílico puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica se pueden emplear para reemplazar grupos funcionales específicos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los haluros (por ejemplo, haluros de fluorobencilo) y las bases (por ejemplo, hidróxido de sodio) se emplean comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 7-{3-[(2-Fluorobencil)oxi]-4-metoxifenil}-5-oxo-4,5,6,7-tetrahidroisotiazolo[4,5-b]piridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como sonda para estudiar procesos e interacciones biológicas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 7-{3-[(2-Fluorobencil)oxi]-4-metoxifenil}-5-oxo-4,5,6,7-tetrahidroisotiazolo[4,5-b]piridina-3-carboxílico involucra su interacción con objetivos moleculares y vías específicas. Los grupos fluorobencilo y metoxifenil pueden desempeñar un papel en la unión a proteínas o enzimas diana, mientras que el núcleo de tetrahidroisotiazolopiridina puede influir en la estabilidad y reactividad generales del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(2'-Fluorobenciloxi)fenilborónico: Comparte el grupo fluorobencilo pero difiere en la estructura del núcleo.
N'-[(Z)-{3-[(4-Bromo-2-fluorobencil)oxi]fenil}metilen]-7-cloroimidazo[1,2-a]piridina-2-carbohidrazida: Contiene un grupo fluorobencilo similar pero tiene un núcleo diferente y grupos funcionales adicionales.
Singularidad
La singularidad del ácido 7-{3-[(2-Fluorobencil)oxi]-4-metoxifenil}-5-oxo-4,5,6,7-tetrahidroisotiazolo[4,5-b]piridina-3-carboxílico radica en su combinación específica de grupos funcionales y estructura del núcleo, lo que puede conferir reactividad y actividad biológica únicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H17FN2O5S |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
7-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H17FN2O5S/c1-28-15-7-6-11(8-16(15)29-10-12-4-2-3-5-14(12)22)13-9-17(25)23-18-19(21(26)27)24-30-20(13)18/h2-8,13H,9-10H2,1H3,(H,23,25)(H,26,27) |
Clave InChI |
GAXJHPIMTBGJTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SN=C3C(=O)O)OCC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)

![3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11049631.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11049641.png)
![N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide](/img/structure/B11049651.png)
![[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-](/img/structure/B11049657.png)
![8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B11049659.png)
![8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one](/img/structure/B11049665.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049668.png)
